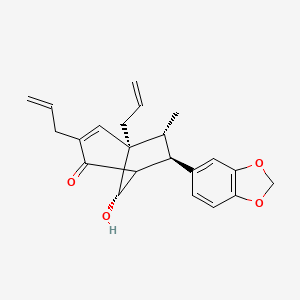
2'-Epi-guianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-epi-guianin is a neolignan compound isolated from the leaves of Ocotea macrophylla Kunth. It is known for its inhibitory activity against platelet-activating factor-induced aggregation of rabbit platelets . This compound belongs to the class of lignans and neolignans, which are dimers of phenylpropane units and are widely distributed in the plant kingdom .
Preparation Methods
The synthetic preparation of 2’-epi-guianin involves several steps. One common method includes the oxidation of phenols to cyclohexa-2,5-dienones using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ferric chloride (hexahydrate) . Another approach involves biomimetic synthesis, which mimics natural biosynthetic pathways to produce the compound
Chemical Reactions Analysis
2’-epi-guianin undergoes various chemical reactions, including:
Oxidation: Using reagents like DDQ or ferric chloride to form cyclohexa-2,5-dienones.
Reduction: Typically involves hydrogenation reactions to reduce double bonds.
Substitution: Common reagents include halogens and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-epi-guianin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-epi-guianin involves the inhibition of prostaglandin G/H synthase 1 (COX-1), which plays a role in the biosynthesis of prostanoids . This inhibition leads to reduced platelet aggregation and inflammation. The molecular targets include COX-1 and related pathways involved in arachidonic acid metabolism .
Comparison with Similar Compounds
2’-epi-guianin is similar to other neolignans such as guianin and burchellin. it is unique due to its specific inhibitory activity against platelet-activating factor-induced aggregation . Other similar compounds include:
Guianin: Isolated from Aniba guianensis Aubl, known for its anti-inflammatory properties.
Burchellin: Another neolignan with similar structural features and biological activities.
2’-epi-guianin stands out due to its specific stereochemistry and biological activity, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5R,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-6-methyl-3,5-bis(prop-2-enyl)bicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C22H24O4/c1-4-6-15-11-22(9-5-2)13(3)18(19(20(15)23)21(22)24)14-7-8-16-17(10-14)26-12-25-16/h4-5,7-8,10-11,13,18-19,21,24H,1-2,6,9,12H2,3H3/t13-,18+,19?,21+,22+/m1/s1 |
InChI Key |
IELYWLBCFOCUNW-KUXMWZRESA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2[C@@H]([C@]1(C=C(C2=O)CC=C)CC=C)O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)CC=C)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


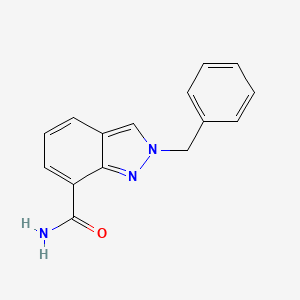
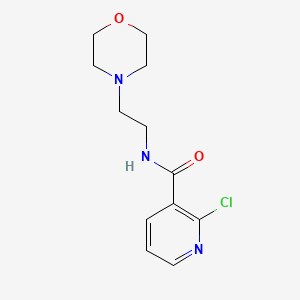
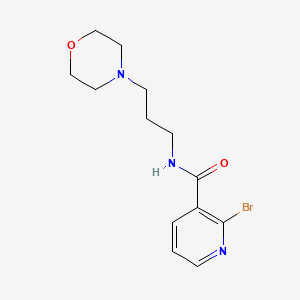
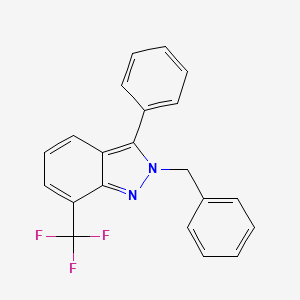
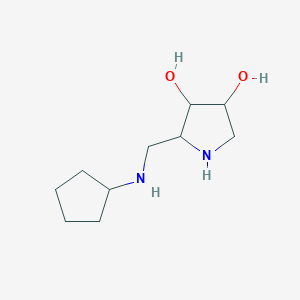
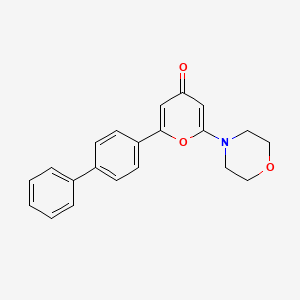

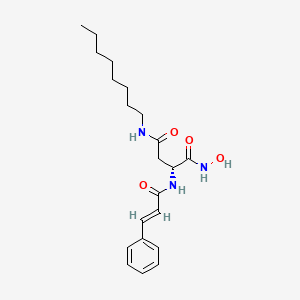
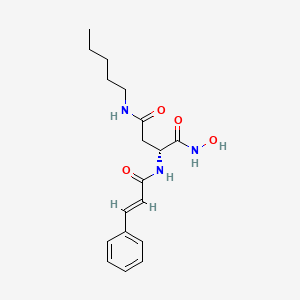
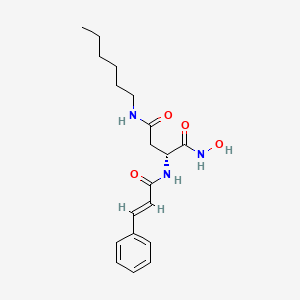
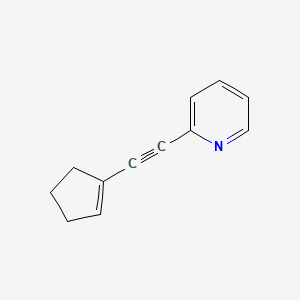
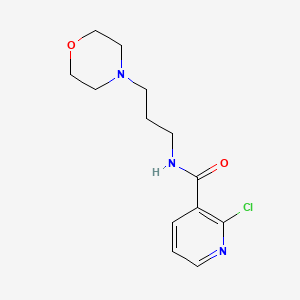
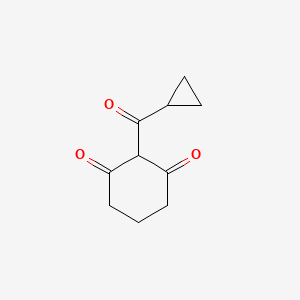
![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
